molecular formula C17H15ClFNO B1325714 3'-Azetidinomethyl-2-chloro-4-fluorobenzophenone CAS No. 898771-99-8

3'-Azetidinomethyl-2-chloro-4-fluorobenzophenone

Cat. No. B1325714
M. Wt: 303.8 g/mol
InChI Key: BACCFZDVJKKPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone is a chemical compound with the molecular formula C17H15ClFNO . It is an important research topic in the field of chemistry due to its potential biological and industrial applications.


Molecular Structure Analysis

The molecular structure of 3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone consists of a benzophenone core with a chloro and fluoro substituent on one phenyl ring and an azetidinomethyl substituent on the other . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the presence of any chiral centers.

Scientific Research Applications

  • Chemical Synthesis and Molecular Structure Analysis :

    • 3'-Azetidinomethyl-2-chloro-4-fluorobenzophenone derivatives play a critical role in chemical synthesis. They are used in the synthesis of various compounds, such as 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and its analogs. These derivatives are essential for studying molecular geometry, vibrational frequencies, and chemical reactivity using quantum chemical methods like Density Functional Theory (DFT) (Satheeshkumar et al., 2017).
  • Intermolecular Interaction Studies :

    • The compound has been utilized in the investigation of intermolecular interactions in derivatives of 1,2,4-triazoles. This includes the study of different types of interactions like C–H⋯O, C–H⋯π, and lp⋯π interactions using techniques such as Hirshfeld surfaces and quantum mechanical calculations (Shukla et al., 2014).
  • Antimicrobial Activity Research :

    • Derivatives of 3'-Azetidinomethyl-2-chloro-4-fluorobenzophenone have been explored for their antimicrobial properties. These compounds have been synthesized and tested against various bacterial and fungal strains, showing varying degrees of effectiveness (Mistry et al., 2006).
  • Thermodynamic Property Analysis :

    • The compound is also significant in the analysis of thermodynamic properties. Vibrational spectroscopy and DFT calculations have been employed to understand the thermodynamic behavior of 2-chloro-4-fluorobenzophenone, a related compound, which helps in comprehending the physical properties of these types of molecules (Chaitanya et al., 2011).
  • Fluorophore Development for Imaging :

    • In the field of fluorescence imaging, the azetidinyl group, closely related to 3'-Azetidinomethyl-2-chloro-4-fluorobenzophenone, has shown promise. Replacing conventional substituents with an azetidinyl group in fluorophores like naphthalimide significantly enhances brightness and photostability, making it an important area of study for developing high-performance fluorophores (Liu et al., 2016).

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(2-chloro-4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-16-10-14(19)5-6-15(16)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACCFZDVJKKPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643271
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2-chloro-4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azetidinomethyl-2-chloro-4-fluorobenzophenone

CAS RN

898771-99-8
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2-chloro-4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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